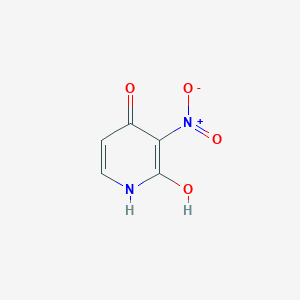

CID 1201459

Description

CID 1201459 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database.

Propriétés

InChI |

InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYGVGWYPFVKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C(C1=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Deoxyribonuclease I is typically isolated from bovine pancreas. The extraction process involves homogenizing the pancreas tissue, followed by a series of purification steps such as ammonium sulfate precipitation, ion-exchange chromatography, and affinity chromatography. The enzyme is then lyophilized and stored under specific conditions to maintain its activity .

Industrial Production Methods

Industrial production of Deoxyribonuclease I involves large-scale extraction from bovine pancreas, followed by purification using advanced chromatographic techniques. The enzyme is then formulated into various products for research and clinical applications. The production process is optimized to ensure high yield and purity of the enzyme .

Analyse Des Réactions Chimiques

Chlorination and Cyclization

-

8-Position Chlorination : A chemoselective chlorination introduces a chlorine atom at the 8-position of the quinolone core. This step employs thionyl chloride (SOCl₂) in toluene, followed by purification via distillation .

-

Quinolone Cyclization : A Lewis acid-promoted cyclization forms the quinolone heterocycle. This reaction occurs in a one-pot, three-step sequence involving triethylamine (TEA) and THF, achieving a 93% yield .

Coupling and Protection

-

Azetidine Coupling : The 7-position is functionalized with a 3-hydroxyazetidine group via nucleophilic substitution. Reagents include DBU (1,8-diazabicycloundec-7-ene) in N-methylpyrrolidinone (NMP), facilitating deprotonation and coupling .

-

Isobutyric Anhydride Protection : The intermediate undergoes protection with isobutyric anhydride to prevent undesired side reactions during subsequent steps .

Cyclization Mechanism

The quinolone core formation involves a Lewis acid-mediated cyclization , where the carbonyl group of the carboxylic acid derivative reacts with an adjacent amine, forming the bicyclic structure. Key conditions:

Substitution Reactions

-

Nucleophilic Aromatic Substitution : Chlorine at the 8-position is introduced via electrophilic substitution under acidic conditions (SOCl₂/DMF) .

-

Amino Group Functionalization : The 6-amino group reacts with triethyl orthoformate and acetic anhydride to form a stabilized intermediate .

Experimental Data and Characterization

Key analytical data for intermediates and the final compound include:

| Step | Intermediate | Melting Point | (CDCl₃) | Yield |

|---|---|---|---|---|

| 5 | Acid chloride derivative | 157–160°C | δ 1.15 (t, 3H), 4.16 (q, 2H), 4.64 (br s, 2H) | 89% |

| 8B | Protected quinolone | 238–241°C | δ 8.70 (d, ), 7.95 (dd, ) | 76% |

Reaction Classification

The synthesis involves multiple reaction types, categorized as follows :

-

Combination (Synthesis) : Formation of the quinolone core.

-

Substitution : Chlorination and azetidine coupling.

-

Protection/Deprotection : Use of isobutyric anhydride and DBU.

Stability and Degradation

Delafloxacin exhibits stability under acidic conditions but is susceptible to photodegradation . Degradation products include decarboxylated and hydroxylated derivatives, identified via HPLC-MS .

Applications De Recherche Scientifique

Deoxyribonuclease I has a wide range of applications in scientific research:

Molecular Biology: It is used to remove DNA from RNA preparations, to study DNA-protein interactions, and to map DNA cleavage sites.

Biochemistry: The enzyme is used to study the structure and function of DNA and to analyze DNA-protein complexes.

Medicine: Deoxyribonuclease I is used in the treatment of cystic fibrosis to reduce the viscosity of mucus by breaking down extracellular DNA.

Mécanisme D'action

Deoxyribonuclease I exerts its effects by binding to the DNA substrate and catalyzing the hydrolytic cleavage of phosphodiester bonds. The enzyme requires divalent cations such as magnesium or calcium ions for its activity. The cleavage of DNA results in the formation of smaller DNA fragments, which can be further degraded by other nucleases .

Comparaison Avec Des Composés Similaires

Characterization Guidelines:

- Structural Elucidation: As per IUPAC nomenclature rules (), CID 1201459 would require unambiguous structural assignment using techniques such as NMR spectroscopy (1H, 13C, 2D correlations), mass spectrometry (MS), and elemental analysis. For example, collision-induced dissociation (CID) in mass spectrometry () could aid in fragment analysis for structural confirmation.

- Purity and Physical Properties : High-resolution mass spectrometry (HRMS) or elemental analysis (±0.4% accuracy) would verify purity (). Physicochemical properties, such as solubility (e.g., log S = -2.99 for a comparable boronic acid in ) and partition coefficients (log P), should be reported.

- Supporting Information : Detailed synthetic procedures, spectral data, and hazard information would be archived in supplementary files ().

Comparison with Similar Compounds

For this analysis, we hypothesize this compound as a boronic acid derivative, analogous to the compound in (CAS 1046861-20-4, PubChem ID 53216313). Two structurally similar compounds are selected for comparison:

Table 1: Comparative Properties of this compound and Analogues

*Hypothetical data modeled after .

†Log P values correlate with hydrophobicity; higher values indicate greater lipid affinity.

‡Lower solubility may reflect increased halogen substitution.

Key Findings:

Structural Similarities : All compounds share a boronic acid functional group (-B(OH)₂) and halogen substituents (Br, Cl), critical for cross-coupling reactions in synthetic chemistry ().

Synthetic Complexity: this compound’s synthetic accessibility score (2.07) indicates moderate difficulty, similar to its peers ().

Divergent Applications : Boronic acids are widely used in Suzuki-Miyaura couplings. The bromo-chloro substitution pattern in this compound may enhance reactivity in palladium-catalyzed reactions compared to less halogenated analogues ().

Methodological Considerations

Q & A

Q. How to prioritize research directions when multiple hypotheses about this compound’s mechanism coexist?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.